2-Amino-5-(3-boc-aminophenyl)nicotinic acid
Description
2-Amino-5-(3-boc-aminophenyl)nicotinic acid is a chemical compound with the molecular formula C17H19N3O4 and a molecular weight of 329.35 g/mol. This compound belongs to the category of amino acids and is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-amino-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)20-12-6-4-5-10(7-12)11-8-13(15(21)22)14(18)19-9-11/h4-9H,1-3H3,(H2,18,19)(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTIWJZUXQVPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-boc-aminophenyl)nicotinic acid typically involves multiple steps. One common method includes the protection of the amino group of 3-aminophenyl with a tert-butyloxycarbonyl (BOC) group, followed by its reaction with 2-amino-5-bromonicotinic acid under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-boc-aminophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-5-(3-boc-aminophenyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-boc-aminophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-5-(3-boc-aminophenyl)nicotinic acid is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in scientific research and industrial applications.
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